molecular formula C16H20N4O2S2 B11004306 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

Cat. No.: B11004306
M. Wt: 364.5 g/mol
InChI Key: RVOQODDTAXRBDL-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

  • The thiazole ring (1,3-thiazol-2-yl) contributes to its heterocyclic nature.
  • The tetrahydropyridazine ring (3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl) adds further complexity.

Properties

Molecular Formula

C16H20N4O2S2

Molecular Weight

364.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C16H20N4O2S2/c1-16(2,3)12-9-24-15(17-12)18-13(21)7-20-14(22)6-10-8-23-5-4-11(10)19-20/h6,9H,4-5,7-8H2,1-3H3,(H,17,18,21)

InChI Key

RVOQODDTAXRBDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=C3CSCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Thiazole Synthesis: The thiazole moiety can be synthesized via cyclization of 4-tert-butylthiosemicarbazide with α-haloketones or α-haloesters.

    Tetrahydropyridazine Formation: The tetrahydropyridazine ring can be constructed through a multistep process involving cyclization and oxidation.

Industrial Production::

    Chemical Industry: Compound X is produced on a larger scale using efficient synthetic routes. These methods ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring yields the corresponding amine.

    Substitution: Halogenation or alkylation reactions occur at different positions.

Common reagents include:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., Br₂, Cl₂) or alkylating agents (e.g., alkyl halides).

Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X finds applications in:

    Medicine: It exhibits potential as an antimicrobial agent due to its heterocyclic structure.

    Chemical Biology: Researchers explore its interactions with enzymes and receptors.

    Industry: It may serve as a precursor for other compounds.

Mechanism of Action

    Targets: Compound X likely interacts with specific enzymes or receptors.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Unique Features: Compound X’s intricate structure sets it apart.

    Similar Compounds: Related compounds include thiazoles, pyridazines, and their derivatives.

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring and a tetrahydrothiopyrano-pyridazin moiety. Its molecular formula is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S, and it has a molecular weight of approximately 372.48 g/mol. The presence of the thiazole ring contributes to its biological activity as it is known for various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains. In one study, compounds with similar thiazole structures demonstrated minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against Gram-positive bacteria like Enterococcus faecalis and Gram-negative bacteria .

Bacterial Strain MIC (μg/mL) Reference Drug MIC (μg/mL)
Enterococcus faecalis10025
Staphylococcus aureus20050
Escherichia coli30050

Antifungal Activity

The antifungal efficacy of thiazole derivatives has also been documented. For example, certain compounds showed notable activity against Candida albicans with pMIC values between 3.92 and 4.01 mM . This suggests that modifications in the chemical structure can enhance antifungal properties.

Fungal Strain pMIC (mM) Reference Drug pMIC (mM)
Candida albicans3.92 - 4.011.0
Aspergillus niger4.01 - 4.230.5

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, studies have shown that it can induce apoptosis in HeLa cells with an IC50 value of around 10 μg/mL . This indicates potential as an anticancer agent.

The biological activities of this compound are attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Cell Membrane Disruption : It could affect the integrity of microbial cell membranes leading to cell lysis.
  • Apoptosis Induction : It may activate apoptotic pathways in cancer cells through caspase activation.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Study on Antimicrobial Properties : A recent investigation into the antimicrobial effects of thiazole derivatives demonstrated their efficacy against resistant strains of bacteria.
    • Methodology : Agar well diffusion method was employed to assess antimicrobial activity.
    • Findings : Compounds exhibited significant zones of inhibition compared to standard antibiotics.
  • Cytotoxicity Assessment in Cancer Research : In vitro studies on various cancer cell lines revealed that compounds similar to this compound showed promising results in reducing cell viability.
    • Cell Lines Tested : HeLa and MCF7 cells.
    • Results : Induced apoptosis was confirmed through flow cytometry analysis.

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